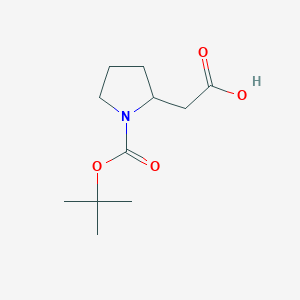
2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid
Vue d'ensemble
Description
2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid, commonly known as TBPA, is an organic compound that has a variety of uses in scientific research. It is a derivative of pyrrolidine, a cyclic amine, and is a key component of many synthetic pathways. TBPA has been extensively studied and has been used to synthesize a variety of compounds, including those with potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Chemical Structure Analysis
2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid is primarily involved in the synthesis of complex organic compounds and the study of their chemical structures. For instance, it is used in the preparation of azabicyclo[3.2.0]heptan-7-ones from pyrrole, where it facilitates the catalytic hydrogenation process. This process is more efficient when the nitrogen atom in the compound is substituted with a tert-butoxycarbonyl group, which aids in achieving high facial stereoselectivity during hydrogenation (Gilchrist, Lemos, & Ottaway, 1997).
Role in Divergent Synthesis
The compound is also instrumental in divergent synthesis methods. It is involved in reactions with enamines, where it helps in the synthesis of various compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, depending on the solvent and temperature used. These reactions can proceed through different mechanisms like stereospecific cycloaddition or addition/cyclization pathways (Rossi et al., 2007).
Utilization in Solid Phase Synthesis
It plays a critical role in the solid-phase synthesis of peptide isosteres. The compound's stability under acidic conditions and its ability to yield aldehydes makes it a valuable component in combinatorial chemistry. It is used to produce N-Boc N,O-acetals, which serve as aldehyde protection groups in solid-phase synthesis (Groth & Meldal, 2001).
Application in Nucleic Acid Studies
This compound is crucial in the study of nucleic acids, particularly in the synthesis of pyrrolidine PNAs (Peptide Nucleic Acids). Its involvement in the synthesis of trans-L/D-2-(tert-butoxycarbonylaminomethyl)-4-(thymin-1-yl) pyrrolidin-1-yl acetic acids is essential for systematic DNA/RNA complexation studies (Kumar & Meena, 2003).
Quantum Chemical Investigations
The compound is also a subject of quantum chemical investigations, where its molecular properties, such as the highest occupied and lowest unoccupied molecular orbitals, are analyzed. This analysis is crucial for understanding the compound's reactivity and interaction with other molecules (Bouklah et al., 2012).
Safety and Hazards
Mécanisme D'action
Mode of Action
Similar compounds have been used as linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation . This suggests that the compound might interact with its targets to modulate their function or stability, but this needs to be confirmed with further studies.
Result of Action
As mentioned earlier, similar compounds have been used in PROTAC development, suggesting potential involvement in targeted protein degradation .
Propriétés
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWKIRLZWQQMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398571 | |
| Record name | [1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194154-91-1 | |
| Record name | [1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[3-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B1334445.png)
